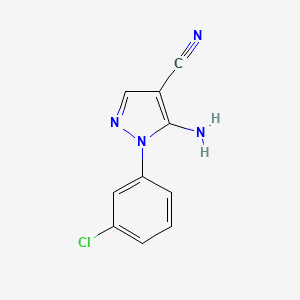

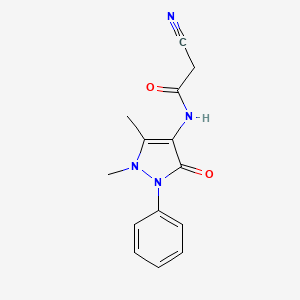

2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide” is a chemical compound with the molecular formula C14H14N4O2 . It has a molecular weight of 270.29 g/mol .

Molecular Structure Analysis

The amide group in the compound is planar . Through N-H⋯O hydrogen bonding to an adjoining molecule, it forms dimers of the R2 (2) (10) type . As a result of steric repulsion, the amide group is rotated with respect to both the dichloro-phenyl and 2,3-dihydro-1H-pyrazol-4-yl ring .Chemical Reactions Analysis

The cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative .Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.29 g/mol . It has a computed XLogP3 value of 0.4, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It also has three rotatable bonds .Aplicaciones Científicas De Investigación

Antimicrobial Activities

2-Cyano-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)acetamide has been explored for its antimicrobial properties. Various heterocyclic compounds synthesized using this chemical as a key intermediate were tested and exhibited antimicrobial activities. This suggests its potential in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008), (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis of Novel Compounds

It has been utilized as an intermediate in the synthesis of new compounds like coumarins, pyridines, pyrroles, and thiazoles. These synthesized compounds have been characterized by IR, 1H NMR, and mass spectral studies, indicating the versatility of 2-Cyano-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)acetamide in chemical synthesis (Farag, Dawood, & Elmenoufy, 2004).

Biological Activities

Compounds derived from this chemical have shown a range of biological activities, including analgesic, antibacterial, and anti-inflammatory properties. This is demonstrated in studies examining different molecular conformations and their associated activities (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Antitumor Potential

Research has also been conducted on the antitumor potential of novel compounds synthesized using this chemical. Selected synthesized compounds have shown outstanding in vitro antitumor activity against specific cell lines, highlighting its role in antitumor drug development (Fahim, Elshikh, & Darwish, 2019).

Synthesis of Metal Complexes

There's research on the synthesis and characterization of metal complexes using this compound. These studies are fundamental in exploring the chemical properties and potential applications in material science (Sarhan, Lateef, & Waheed, 2017).

Propiedades

IUPAC Name |

2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-10-13(16-12(19)8-9-15)14(20)18(17(10)2)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWWWBVRTVXZKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351194 |

Source

|

| Record name | 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | |

CAS RN |

70373-49-8 |

Source

|

| Record name | 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)